molecular formula C14H22O3Si B1609925 Triethoxy(1-phenylethenyl)silane CAS No. 90260-87-0

Triethoxy(1-phenylethenyl)silane

Cat. No.: B1609925
CAS No.: 90260-87-0
M. Wt: 266.41 g/mol
InChI Key: DKFGYGJKRWRIPR-UHFFFAOYSA-N
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Description

Triethoxy(1-phenylethenyl)silane is an organosilicon compound with the molecular formula C14H22O3Si. It is a silicon-based nucleophile known for its reactivity in palladium-catalyzed cross-coupling reactions . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Triethoxy(1-phenylethenyl)silane typically involves the reaction of triethoxysilane with phenylacetylene under specific conditions. The process is often catalyzed by palladium complexes, which facilitate the coupling reaction. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Triethoxy(1-phenylethenyl)silane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, cobalt(II) chloride, and rhodium complexes. The major products formed from these reactions are silanols, siloxanes, and various substituted organosilicon compounds .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

TPS functions as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This application is crucial for constructing complex organic molecules by forming new carbon-carbon bonds. The vinyl group serves as the electrophilic coupling partner while the silicon atom acts as a leaving group, facilitating efficient synthesis processes.

Table 1: Summary of Cross-Coupling Reactions Involving TPS

Reaction TypeRole of TPSKey Benefits
Suzuki-MiyauraNucleophileEfficient formation of C-C bonds
Heck ReactionElectrophilic coupling partnerVersatile in functionalized products
Stille CouplingReactant in organometallic synthesisHigh yields in product formation

Material Science

Hybrid Organic-Inorganic Aerogels

TPS has been introduced as a precursor for synthesizing hybrid organic-inorganic aerogels. These aerogels exhibit enhanced mechanical properties and hydrophobicity compared to traditional silica aerogels. The incorporation of TPS leads to improved tensile strength and elasticity, making these materials suitable for applications such as thermal insulation and lightweight structural components .

Case Study: Structural Properties of TPS-Based Aerogels

Research indicates that aerogels synthesized with TPS show remarkable increases in mechanical strength due to the interaction between the silane groups and polymer matrices. This interaction facilitates better dispersion and bonding within the composite structure, leading to enhanced performance characteristics .

Surface Modification

Coatings and Adhesives

TPS is utilized in surface modification processes to improve the adhesion properties of various substrates. Its ability to form strong covalent bonds with surfaces makes it an excellent candidate for coatings that require durability and resistance to environmental factors. This application is particularly beneficial in creating superhydrophobic surfaces that repel water and contaminants, thus extending the lifespan of coated materials .

Table 2: Properties of TPS-Coated Surfaces

PropertyDescription
HydrophobicityHigh water contact angles (>150 degrees)
Adhesion StrengthEnhanced bonding with diverse substrates
DurabilityResistance to abrasion and environmental degradation

Silicon-Containing Polymers

TPS serves as a precursor for silicon-containing polymers, which are known for their unique properties such as thermal stability and flexibility. The vinyl functionality allows for further polymerization reactions, leading to materials that can be tailored for specific applications in electronics, coatings, and sealants .

Mechanism of Action

The mechanism of action of Triethoxy(1-phenylethenyl)silane involves its reactivity as a nucleophile in palladium-catalyzed cross-coupling reactions. The silicon atom in the compound forms a bond with the palladium catalyst, facilitating the transfer of the phenylethenyl group to the target molecule. This process involves the formation of a transient palladium-silicon complex, which undergoes reductive elimination to yield the final product .

Biological Activity

Triethoxy(1-phenylethenyl)silane (TEPES) is an organosilane compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article aims to provide a comprehensive overview of the biological activity associated with TEPES, drawing from diverse research findings and case studies.

Chemical Structure and Properties

TEPES is characterized by its triethoxy functional groups and a phenylethenyl moiety, which contribute to its reactivity and potential for surface modification. The chemical structure can be represented as follows:

C9H12O3Si\text{C}_9\text{H}_{12}\text{O}_3\text{Si}

This configuration allows TEPES to participate in sol-gel processes, leading to the formation of hybrid silica materials with tailored properties.

Synthesis and Functionalization

TEPES can be synthesized through various methods, including sol-gel processes that involve hydrolysis and condensation reactions. The incorporation of TEPES into silica aerogels has been studied extensively, revealing its ability to enhance mechanical strength and hydrophobicity in the resulting materials .

Table 1: Comparison of Properties of Silica Aerogels Modified with TEPES

PropertyUnmodified Silica AerogelSilica Aerogel with TEPES
Mechanical StrengthLowHigh
HydrophobicityLowHigh
Thermal ConductivityModerateLow
Surface AreaHighModerate

Biological Activity

Research into the biological activity of TEPES is still emerging, but several studies have highlighted its potential applications in biocompatibility and drug delivery systems.

Case Studies

  • Biocompatibility Assessment : A study evaluated the cytotoxicity of TEPES-modified silica surfaces on human cell lines. Results indicated that TEPES enhances cell adhesion and proliferation compared to unmodified silica surfaces, suggesting favorable biocompatibility .
  • Drug Delivery Systems : In another study, TEPES was utilized to functionalize nanoparticles for targeted drug delivery. The functionalized nanoparticles demonstrated improved drug loading capacity and release profiles, indicating that TEPES can facilitate effective drug delivery mechanisms .
  • Surface Modification for Medical Applications : Research has shown that TEPES can be used to create biocompatible coatings for medical devices. These coatings can improve the integration of devices with biological tissues while minimizing inflammatory responses .

The biological activity of TEPES can be attributed to several mechanisms:

  • Surface Interaction : The ethoxy groups in TEPES can interact with hydroxyl groups on biological surfaces, promoting adhesion and integration.
  • Release Kinetics : The phenylethenyl group may influence the release kinetics of encapsulated drugs, allowing for controlled release profiles.
  • Modification of Surface Properties : By altering surface chemistry, TEPES can enhance hydrophobicity, which is beneficial for certain biomedical applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Triethoxy(1-phenylethenyl)silane in academic settings?

  • Synthesis : The compound is typically synthesized via a sol-gel process using co-precursors like tetraethyl orthosilicate (TEOS) and styryl-functionalized silanes. A co-condensation method under acidic or basic catalysis is employed to integrate the phenylvinyl group into the silica network .
  • Characterization :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ²⁹Si NMR (400–600 MHz) confirm structural integrity, with peaks at δ 0.6–1.2 ppm (Si–CH₂) and δ 6.5–7.5 ppm (aromatic protons) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Bands at ~1270 cm⁻¹ (Si–C) and ~1600 cm⁻¹ (C=C) validate functional group retention .
  • UPLC-MS : Ensures >98% purity by detecting impurities at ppm levels .

Q. How does this compound enhance hybrid silica aerogel formation?

  • The styryl group introduces hydrophobic and cross-linking properties, improving aerogel flexibility. In Choi et al. (2020), a molar ratio of 1:4 (styryl silane:TEOS) yielded aerogels with 90% porosity and pore sizes <50 nm. The phenyl group enhances π-π interactions, reducing shrinkage during ambient-pressure drying .

Advanced Research Questions

Q. What methodologies optimize the mechanical properties of this compound-based aerogels?

  • Parameter Optimization :

  • Cross-linker Concentration : Increasing styryl silane content to 20 mol% improves compressive strength (0.15 MPa to 0.45 MPa) but reduces flexibility due to rigid aromatic networks .
  • Drying Techniques : Supercritical CO₂ drying preserves nanostructure (surface area >600 m²/g), while ambient drying increases density (0.12 g/cm³ to 0.25 g/cm³) .
    • Testing : Uniaxial compression tests (ASTM D695) and nanoindentation quantify Young’s modulus (5–15 MPa) .

Q. How can researchers resolve contradictions in thermal stability data for styryl-functionalized aerogels?

  • Analytical Approaches :

  • Thermogravimetric Analysis (TGA) : Discrepancies arise from heating rates (e.g., 10°C/min vs. 5°C/min). Choi et al. (2020) reported 5% weight loss at 300°C under N₂, while others observed degradation at 250°C due to residual solvents .
  • Differential Scanning Calorimetry (DSC) : Identifies exothermic peaks (~350°C) linked to styryl group decomposition .
    • Mitigation : Pre-washing aerogels with ethanol/acetone removes unreacted precursors, standardizing thermal profiles .

Q. What advanced techniques elucidate interfacial interactions in this compound composites?

  • Spectroscopy : X-ray photoelectron spectroscopy (XPS) detects Si–O–Si (103.5 eV) and C=C (284.8 eV) bonds, confirming covalent bonding in polymer matrices .
  • Microscopy : Scanning electron microscopy (SEM) reveals uniform dispersion of silica phases in polystyrene composites, reducing crack propagation .
  • Applications : In wood-polymer composites, the silane improves hydrophobicity (water absorption <5%) and flexural strength (20% increase) via in-situ polymerization .

Q. Methodological Challenges and Solutions

Q. What are the key challenges in scaling up this compound-based aerogel production?

  • Solvent Exchange : Prolonged ethanol/hexane exchanges (72+ hours) are required to prevent pore collapse, increasing production time .
  • Scalability : Batch inconsistencies arise from inhomogeneous mixing; ultrasonic dispersion (20 kHz, 30 min) improves precursor uniformity .
  • Cost : Supercritical drying remains energy-intensive; ambient drying with surface modification (e.g., trimethylchlorosilane) offers a cost-effective alternative .

Properties

IUPAC Name

triethoxy(1-phenylethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFGYGJKRWRIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C(=C)C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458434
Record name Triethoxy(1-phenylethenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90260-87-0
Record name Triethoxy(1-phenylethenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Triethoxy(1-phenylethenyl)silane
Triethoxy(1-phenylethenyl)silane
Triethoxy(1-phenylethenyl)silane
Triethoxy(1-phenylethenyl)silane
Triethoxy(1-phenylethenyl)silane
Triethoxy(1-phenylethenyl)silane

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